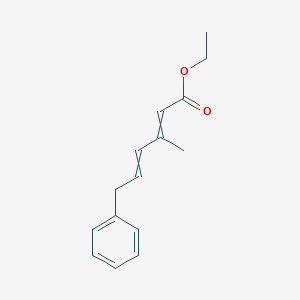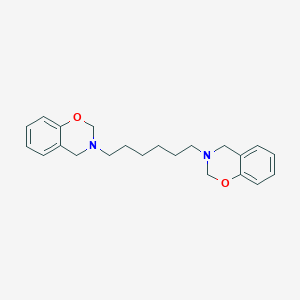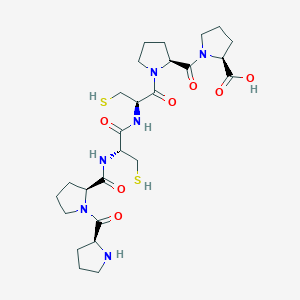![molecular formula C18H16O6 B14200225 Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate CAS No. 911064-75-0](/img/structure/B14200225.png)
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is an organic compound that features a benzoate core substituted with two furan-3-ylmethoxy groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate typically involves the following steps:
Starting Materials: The synthesis begins with methyl 3,5-dihydroxybenzoate and furan-3-ylmethanol.
Reaction Conditions: The hydroxyl groups on the benzoate are converted to furan-3-ylmethoxy groups through an etherification reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the furan rings.
Scientific Research Applications
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate involves its interaction with specific molecular targets. The furan rings and ester groups can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-bis(benzoyloxy)benzoate: Similar structure but with benzoyloxy groups instead of furan-3-ylmethoxy groups.
Methyl 3,5-dihydroxybenzoate: The precursor compound with hydroxyl groups instead of furan-3-ylmethoxy groups.
Uniqueness
Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate is unique due to the presence of furan rings, which impart distinct chemical and biological properties. The furan rings can engage in unique interactions with biological targets, making this compound a valuable scaffold for drug development and materials science .
Properties
CAS No. |
911064-75-0 |
|---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
methyl 3,5-bis(furan-3-ylmethoxy)benzoate |
InChI |
InChI=1S/C18H16O6/c1-20-18(19)15-6-16(23-11-13-2-4-21-9-13)8-17(7-15)24-12-14-3-5-22-10-14/h2-10H,11-12H2,1H3 |
InChI Key |
OGYDDYMSXMZGIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)OCC2=COC=C2)OCC3=COC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)


![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)
![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)

![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-](/img/structure/B14200205.png)

![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)



